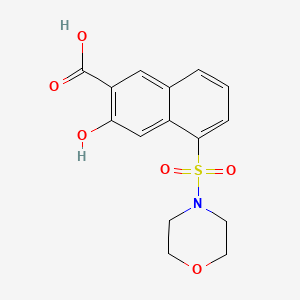
3-Hydroxy-5-(morpholin-4-ylsulfonyl)naphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring system substituted with hydroxy, morpholine, and sulfonyl groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. The process begins with the functionalization of the naphthalene ring, followed by the introduction of the morpholine and sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, morpholine, and various catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Wirkmechanismus
The mechanism of action of 3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the morpholine and sulfonyl groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-1-CARBOXYLIC ACID: Similar structure but with a different position of the carboxylic acid group.
3-HYDROXY-5-(PIPERIDINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID: Similar structure with a piperidine group instead of morpholine.
Uniqueness
The uniqueness of 3-HYDROXY-5-(MORPHOLINE-4-SULFONYL)NAPHTHALENE-2-CARBOXYLIC ACID lies in its specific substitution pattern and the presence of the morpholine group, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C15H15NO6S |
|---|---|
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
3-hydroxy-5-morpholin-4-ylsulfonylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H15NO6S/c17-13-9-11-10(8-12(13)15(18)19)2-1-3-14(11)23(20,21)16-4-6-22-7-5-16/h1-3,8-9,17H,4-7H2,(H,18,19) |
InChI-Schlüssel |
BSHPBNUQHZVVLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC3=CC(=C(C=C32)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(8Z)-8-(hydroxyimino)-7-oxooctyl]-1-methylazepanium](/img/structure/B11703937.png)
![1-[4-(Decylsulfanyl)phenyl]ethanone](/img/structure/B11703938.png)
![2-[11-(3,5-dimethylphenyl)undecyl]-1H-benzimidazole](/img/structure/B11703943.png)


![4-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11703956.png)
![6-methyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]pyrimidin-4-ol](/img/structure/B11703963.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703970.png)
![3-bromo-N-(1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethyl)benzamide](/img/structure/B11703972.png)
![(4Z)-4-[2-(4-fluorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703974.png)

![3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11704007.png)

![4-bromo-N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11704015.png)
